2,7-Dichloro-4-nitrobenzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H2Cl2N2O2S |
|---|---|
Molecular Weight |
249.07 g/mol |
IUPAC Name |
2,7-dichloro-4-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C7H2Cl2N2O2S/c8-3-1-2-4(11(12)13)5-6(3)14-7(9)10-5/h1-2H |
InChI Key |
NVGAFHACYDNXAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])N=C(S2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,7 Dichloro 4 Nitrobenzo D Thiazole and Its Structural Analogues
Foundational Cyclization Approaches to the Benzothiazole (B30560) Ring System
The construction of the benzothiazole scaffold is a cornerstone of synthetic organic chemistry, with several established methods providing access to this privileged heterocyclic motif. These approaches typically involve the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring, starting from appropriately substituted aniline (B41778) derivatives.
Condensation Reactions of 2-Aminothiophenols with Carbonyl or Cyano Compounds
One of the most prevalent and versatile methods for synthesizing the benzothiazole core involves the condensation of 2-aminothiophenols with various carbonyl-containing compounds or nitriles. nih.govresearchgate.net This approach allows for the direct installation of a substituent at the 2-position of the benzothiazole ring.
The reaction of 2-aminothiophenol (B119425) with aldehydes, ketones, carboxylic acids, or acyl chlorides is a widely employed strategy. nih.govmdpi.com For instance, the condensation with aldehydes can be promoted by various catalysts and conditions. nih.gov A plausible mechanism involves the initial nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the aldehyde, forming a Schiff base intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the thiol group, followed by an oxidation step, yields the 2-substituted benzothiazole. ekb.eg
Different reaction conditions have been explored to optimize this transformation, including the use of catalysts like hydrogen peroxide/hydrochloric acid, ammonium (B1175870) chloride, and even metal-free, visible-light-promoted systems. nih.gov The choice of solvent and temperature can also significantly influence the reaction outcome and yield. nih.govekb.eg
Similarly, condensation with nitriles, often catalyzed by copper, provides another efficient route to 2-substituted benzothiazoles. nih.gov This method expands the scope of accessible derivatives.
Table 1: Examples of Catalysts and Conditions for Benzothiazole Synthesis from 2-Aminothiophenol and Aldehydes
| Catalyst/Promoter | Solvent | Temperature | Reaction Time | Reference |
| H₂O₂/HCl | Ethanol (B145695) | Room Temperature | 1 h | nih.gov |
| NH₄Cl | Methanol-Water | Room Temperature | 1 h | nih.gov |
| Visible Light (Blue LED) | - | - | 6 h | nih.gov |
| Oxalic acid dihydrate:proline LTTM | - | Room Temperature | ~2.5 h | ekb.eg |
| Dimethyl sulfoxide (B87167) (DMSO) | - | Reflux | - | ekb.eg |
Cyclization of Thioamide Derivatives
An alternative and powerful strategy for the synthesis of benzothiazoles is the intramolecular cyclization of thioamide derivatives. nih.gov This method, often referred to as the Jacobsen cyclization, involves the oxidative cyclization of N-arylthioamides. researchgate.net The reaction typically proceeds via a radical mechanism and is particularly useful for the synthesis of specific isomers that might be difficult to obtain through other routes. researchgate.net
The starting thioamides can be prepared from the corresponding anilines. The subsequent cyclization can be induced by various oxidizing agents. asianpubs.org This approach offers a distinct pathway to the benzothiazole core and complements the condensation methods.
Intramolecular Cyclization of Ortho-Halogenated Analogs
The intramolecular cyclization of ortho-halogenated precursors provides another synthetic route to the benzothiazole ring system. nih.gov This method involves the formation of a carbon-sulfur bond through the displacement of a halogen atom on the benzene ring. For example, ortho-halothioureas can be cyclized using transition metal catalysts such as copper(I) and palladium(II). nih.gov
A general method for the formation of benzothiazoles involves a copper-catalyzed intramolecular C-S cross-coupling of ortho-halothioanilides. semanticscholar.org This reaction is believed to proceed through an oxidative insertion/reductive elimination pathway. The reactivity of the ortho-haloanilides generally follows the order I > Br > Cl, which is consistent with oxidative addition being the rate-determining step. semanticscholar.org This methodology has been successfully applied in parallel synthesis to create libraries of benzothiazole derivatives. semanticscholar.org
Strategies for Introducing Nitro and Halogen Substituents
To synthesize the target compound, 2,7-dichloro-4-nitrobenzo[d]thiazole, specific functional groups must be introduced onto the pre-formed benzothiazole scaffold or its precursors. This requires regioselective reactions to ensure the correct placement of the chloro and nitro groups.
Regioselective Nitration of Benzothiazole Scaffolds
The introduction of a nitro group onto the benzothiazole ring is a key step in the synthesis of this compound. The position of nitration is directed by the electronic properties of the heterocyclic ring and any existing substituents.
Electrophilic aromatic nitration is the standard method for introducing a nitro group onto an aromatic ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, commonly known as mixed acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
The regioselectivity of the nitration of the benzothiazole ring is influenced by the electron-donating and -withdrawing nature of the different positions of the fused ring system. The presence of activating or deactivating groups already on the benzene portion of the molecule will further direct the position of the incoming nitro group. For the synthesis of 4-nitrobenzothiazole derivatives, the nitration would need to be directed to the C4 position. The specific conditions, including the ratio of acids, temperature, and reaction time, would need to be carefully controlled to achieve the desired regioselectivity and minimize the formation of unwanted isomers.
Selective Nitration Using Metal Nitrates
The introduction of a nitro group onto an aromatic ring can be achieved using various nitrating agents. While traditional methods often employ harsh acidic conditions, the use of metal nitrates has emerged as a milder and more selective alternative for the nitration of aromatic compounds. nih.gov
Metal nitrates, in combination with other reagents, can facilitate the nitration of a wide range of aromatic substrates. For instance, bismuth subnitrate with thionyl chloride has been shown to be an effective system for the nitration of various aromatic compounds. nih.gov Iron nitrate (B79036) has also been utilized for the selective C6-nitration of benzothiazolones. researchgate.net The choice of metal nitrate and reaction conditions can influence the regioselectivity of the nitration process. While specific studies detailing the direct nitration of 2,7-dichlorobenzothiazole using metal nitrates to yield the 4-nitro derivative are not extensively documented in the provided results, the general applicability of this methodology to other aromatic systems suggests its potential utility. The reactivity of the benzothiazole ring and the directing effects of the existing chloro substituents would be critical factors in determining the outcome of such a reaction.
| Metal Nitrate Reagent | Substrate Class | Outcome |
| Bismuth Subnitrate / Thionyl Chloride | Aromatic Compounds | Efficient mononitration |
| Iron Nitrate | Benzothiazolones | Selective C6-nitration researchgate.net |
| Copper Nitrate | Aryl Urea | Ortho-nitration researchgate.net |
| Ceric Ammonium Nitrate | Mesitylene | Side-chain nitration dtic.mil |
Regioselective Halogenation Techniques
The regioselective introduction of halogen atoms onto the benzothiazole nucleus is a key strategy for the synthesis of specifically substituted derivatives. researchgate.net
Direct Halogenation Reactions
Direct halogenation of the benzothiazole ring system can be challenging due to the electron-deficient nature of the heterocycle, which can lead to mixtures of products. acs.org However, under specific conditions, direct iodination of benzothiazoles has been achieved, sometimes leading to unexpected but separable products like 4,7-diiodobenzothiazoles. acs.org Palladium-catalyzed methods have also been developed for the regioselective chlorination, bromination, and iodination of arene C-H bonds using N-halosuccinimides as the halogen source. organic-chemistry.orgnih.gov These catalytic approaches can offer improved regioselectivity compared to traditional electrophilic aromatic substitution reactions. organic-chemistry.org
Sequential Introduction of Dichloro and Nitro Groups
A common and effective strategy for synthesizing polysubstituted benzothiazoles involves the sequential introduction of the required functional groups. This stepwise approach allows for precise control over the substitution pattern.
Advanced and Sustainable Synthetic Protocols
The development of sophisticated and environmentally conscious synthetic strategies is paramount in modern organic chemistry. For the synthesis of benzothiazoles, this has led to innovative protocols that minimize waste, energy consumption, and the use of hazardous materials.
Catalyst-Free and Transition-Metal-Free Approaches
In an effort to create more sustainable chemical processes, significant research has been directed towards the synthesis of benzothiazoles without the use of metal catalysts, which can be costly and pose environmental risks due to toxicity and contamination of the final product. acs.org These catalyst-free methods often rely on the intrinsic reactivity of the starting materials under specific reaction conditions. nih.gov
A notable approach involves the condensation of 1,2-phenylenediamine or 2-aminobenzothiophenol with 5-arylidenepyrimidine-2,4,6-(1H,3H,5H)-trione derivatives. ingentaconnect.com This reaction proceeds through the cleavage of a C=C double bond and the elimination of barbituric acid, yielding 2-substituted benzimidazoles and benzothiazoles in good to excellent yields without the need for a catalyst. ingentaconnect.com Another efficient method involves the reaction of N'-substituted-N-(2-halophenyl)thioureas, O'-substituted-N-(2-halophenyl) carbamothioates, or N-(2-halophenyl) thioamides, which undergo base-promoted cyclization in dioxane. nih.gov This transition-metal-free process is characterized by mild conditions, broad functional group tolerance, and shorter reaction times, making it a superior alternative to many existing methods. nih.gov
Furthermore, a three-component, one-pot reaction has been developed using aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions. nih.govacs.org In this process, dimethyl sulfoxide (DMSO) serves not only as the solvent but also as the oxidant, facilitating the formation of multiple C-S and C-N bonds. nih.gov Similarly, a decarboxylative redox cyclization strategy enables the synthesis of 2-substituted benzothiazoles from o-chloronitroarenes and arylacetic acids using elemental sulfur and N-methylmorpholine under solvent- and metal-free conditions. organic-chemistry.org
| Starting Materials | Reaction Conditions | Product Type | Yield |
|---|---|---|---|
| 2-aminothiophenol, 5-arylidenepyrimidine-2,4,6-(1H,3H,5H)-triones | EtOH, Reflux | 2-Arylbenzothiazoles | Good to Excellent |
| N-(2-halophenyl) thioamides | Base-promoted, Dioxane | 2-Substituted benzothiazoles | High |
| Aromatic amines, Aliphatic amines, Elemental Sulfur | DMSO, Heat | 2-Substituted benzothiazoles | Up to 95% |
| o-chloronitroarenes, Arylacetic acids, Elemental sulfur | N-methylmorpholine, Heat, Solvent-free | 2-Substituted benzothiazoles | Good |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and significantly reduced reaction times compared to conventional heating methods. nih.gov The synthesis of benzothiazoles has greatly benefited from this technology. scielo.br
One prominent example is the condensation of 2-aminothiophenol with various aldehydes. researchgate.net When conducted under microwave irradiation, these reactions can often be completed in minutes rather than hours. nih.govsemanticscholar.org For instance, the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol and aromatic aldehydes can be achieved rapidly in the absence of a catalyst, using glycerol (B35011) as a green solvent under focused microwave irradiation. researchgate.net This method is not only fast but also aligns with the principles of green chemistry.
Another innovative microwave-assisted approach involves a one-pot, three-component reaction to create fused pyranopyrimidine derivatives of benzothiazoles. ingentaconnect.com This catalyst-free and solvent-free method proceeds rapidly under microwave irradiation, avoiding the need for chromatographic purification and providing good yields. ingentaconnect.com The significant reduction in reaction time, from hours to minutes, and the frequent improvement in yields make microwave-assisted synthesis a highly attractive and sustainable option for producing benzothiazole analogues. nih.govscielo.brsemanticscholar.org
| Reactants | Conditions | Reaction Time (Microwave) | Reaction Time (Conventional) | Yield Improvement |
|---|---|---|---|---|
| 2-aminothiophenol, Aromatic aldehydes | Glycerol, Catalyst-free | 3-10 min | 2-8 h | 3% to 113% increase |
| 2-aminothiophenol, Benzaldehyde | Ethanol | 1-1.5 min | 4-6 h | Improved |
| 2-benzylidenoimino-6-substitutedbenzothiazole, Ammonium thiocyanate | 1,4-dioxane | 1.5-2 min | - | Improved |
Application of Ionic Liquids and Environmentally Benign Media
The use of ionic liquids (ILs) and other green solvents is a cornerstone of sustainable chemistry, aiming to replace volatile and often toxic organic solvents. researchgate.net Ionic liquids, which are salts with low melting points, offer unique properties such as negligible vapor pressure, high thermal stability, and recyclability, making them excellent media for chemical reactions. nanomaterchem.com
The synthesis of benzothiazoles has been successfully achieved using Brønsted acidic ionic liquids (BAILs) as catalysts. aip.org For example, the condensation of o-aminothiophenols with substituted aldehydes can be carried out efficiently at room temperature and without any additional solvent in the presence of a BAIL. researchgate.netaip.org This protocol is noted for its wide substrate scope and adherence to green chemistry principles. researchgate.netaip.org In some cases, the ionic liquid can be recycled and reused for subsequent reactions, further enhancing the sustainability of the process. organic-chemistry.org
Water, the most abundant and environmentally benign solvent, has also been utilized for benzothiazole synthesis. A catalyst-free reaction between 2-aminothiophenol and N-acylated benzotriazoles in water under microwave irradiation produces 2-substituted benzothiazoles in nearly quantitative yields. rsc.orgresearchgate.net This method is highly efficient, economical, and green. rsc.orgrsc.org The use of such environmentally friendly media significantly reduces the ecological footprint associated with the synthesis of these important heterocyclic compounds.
| Reactants | Medium/Catalyst | Conditions | Key Advantage |
|---|---|---|---|
| o-aminothiophenols, Substituted aldehydes | Brønsted Acidic Ionic Liquid (BAIL) | Room Temperature, Solvent-free | Green protocol, wide substrate scope |
| 2-aminothiophenol, Aromatic aldehydes | 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) | Microwave, Solvent- and Catalyst-free | Recyclable ionic liquid |
| 2-aminothiophenol, N-acylated benzotriazoles | Water | Microwave, 70 °C | Quantitative yield, catalyst-free, green solvent |
| Aromatic aldehydes, 2-iodoaniline, S8 | Ionic liquid on magnetic nanoparticles, PEG | 100 °C | Recyclable catalyst, eco-friendly solvent |
Multi-Component Reactions (MCRs) for Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate complex molecules from simple precursors. nih.gov
The benzothiazole scaffold is well-suited for construction via MCRs. A notable example is a three-component reaction involving 2-aminobenzothiazole (B30445), aromatic aldehydes, and 1,3-diketones, catalyzed by Scandium(III) triflate under microwave irradiation. mdpi.com This process leads to the formation of annulated products bearing multiple pharmacophore motifs. Another powerful MCR involves the Hf(OTf)4-catalyzed three-component reaction to produce a library of pyrimido[2,1-b] nih.govnanomaterchem.combenzothiazole derivatives. rsc.org
Furthermore, the Biginelli reaction, a classic MCR, has been adapted for the synthesis of benzothiazole-containing compounds. For instance, a one-pot reaction between a benzothiazolyloxobutanamide, a substituted aromatic benzaldehyde, and thiourea (B124793) yields novel benzothiazolyl-pyrimidine-5-carboxamides. nih.gov These MCRs provide a convergent and efficient pathway to complex benzothiazole analogues, minimizing purification steps and waste generation, which is highly desirable in modern drug discovery and materials science. nih.govnih.gov
| Components | Catalyst/Conditions | Product Scaffold |
|---|---|---|
| 2-aminobenzothiazole, Aromatic aldehydes, 1,3-diketones | Sc(OTf)3, Microwave | Annulated pyrimido[2,1-b]benzothiazoles |
| 2-Aminobenzothiazole derivatives, Aldehydes, Isocyanides | Various | Substituted pyrimido[2,1-b] nih.govnanomaterchem.combenzothiazoles |
| Benzothiazolyloxobutanamide, Aromatic benzaldehydes, Thiourea | One-pot Biginelli reaction | Benzothiazolyl-pyrimidine-5-carboxamides |
| 2-Iodoaniline, Aryl aldehydes, Thiourea | Cu(0)–Fe3O4@SiO2/NH2cel, Water | C-2-substituted benzothiazoles |
Chemical Reactivity and Transformation Pathways of 2,7 Dichloro 4 Nitrobenzo D Thiazole Derivatives
Reactions Involving the Nitro Group
Reduction to Amino-Benzothiazole Derivatives
The conversion of the 4-nitro group to a 4-amino group is a fundamental transformation, yielding 2,7-dichloro-4-aminobenzo[d]thiazole. This reaction dramatically alters the electronic properties of the benzothiazole (B30560) system, as the electron-withdrawing nitro group (σp = +0.78) is replaced by a strongly electron-donating amino group (σp = -0.66). nih.gov A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the presence of other functional groups and the desired selectivity.
Common methods for the reduction of aromatic nitro groups, applicable to 2,7-dichloro-4-nitrobenzo[d]thiazole, include catalytic hydrogenation and the use of metal-based reducing agents in acidic or neutral media. wikipedia.org For instance, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) is a highly efficient method. nih.govwikipedia.org Another widely used method involves the use of stannous chloride (SnCl₂) in hydrochloric acid (HCl) or other metals like iron (Fe) in acidic conditions. researchgate.netnih.gov A combination of sodium borohydride (B1222165) (NaBH₄) and iron(II) chloride (FeCl₂) has also been shown to be effective for the selective reduction of nitroarenes, successfully reducing substrates like 2-bromo-6-nitrobenzo[d]thiazole with high yield. thieme-connect.com
| Reagent/System | Typical Conditions | Reference |
|---|---|---|
| H₂, Pd/C | Methanol, Room Temperature | nih.gov |
| SnCl₂·2H₂O | Ethanol (B145695) or Ethyl Acetate, Reflux | researchgate.net |
| Fe, HCl/Acetic Acid | Reflux | wikipedia.orgnih.gov |
| NaBH₄, FeCl₂ | THF, Room Temperature | thieme-connect.com |
| Zinc (Zn) | Aqueous Ammonium (B1175870) Chloride | wikipedia.org |
Functionalization of the Amino Group (Post-Reduction)
Once the nitro group is reduced to an amine, the resulting 2,7-dichloro-4-aminobenzo[d]thiazole becomes a substrate for a wide array of functionalization reactions. The amino group is a versatile handle for introducing further molecular diversity. nih.govnih.gov
Common transformations include:
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form amides. For example, reaction with chloroacetyl chloride yields an N-(chloroacetyl) derivative, which can be further substituted by various amines to create more complex structures. nih.govresearchgate.net
Schiff Base Formation: Condensation with aldehydes or ketones under appropriate conditions leads to the formation of imines (Schiff bases). researchgate.net These can serve as intermediates for the synthesis of other heterocyclic systems or can be reduced to form secondary amines.
Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This highly reactive intermediate can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents (e.g., -OH, -CN, halogens) in place of the original amino group.
Transformations at Chlorine Substitution Sites
The two chlorine atoms at the C-2 and C-7 positions are susceptible to displacement via nucleophilic aromatic substitution and can participate in metal-catalyzed cross-coupling reactions. The reactivity of these positions is enhanced by the electron-withdrawing nature of the adjacent thiazole (B1198619) ring and the nitro group.
Nucleophilic Aromatic Substitution (SNAr) of Halogens
The presence of the electron-withdrawing nitro group at the C-4 position activates the chlorine atom at the C-7 position (para to the nitro group) towards nucleophilic aromatic substitution (SNAr). chegg.comyoutube.com The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (chloride). youtube.com
The chlorine at the C-2 position is also activated by the electron-withdrawing nature of the thiazole ring itself. The relative reactivity of the C-2 and C-7 positions towards a given nucleophile will depend on the specific reaction conditions and the nature of the nucleophile. Generally, positions para or ortho to a strong electron-withdrawing group are most activated. nih.gov Therefore, the C-7 chlorine is expected to be highly susceptible to substitution. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chlorine atoms. nih.gov
| Nucleophile Type | Example | Product Type |
|---|---|---|
| Amines (Primary/Secondary) | Aniline (B41778), Piperidine | Substituted Aminobenzothiazoles |
| Alkoxides | Sodium Methoxide (B1231860) (NaOMe) | Alkoxybenzothiazoles |
| Thiolates | Sodium Thiophenoxide (NaSPh) | Arylthiobenzothiazoles |
Cross-Coupling Reactions at Halogenated Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to halo-heteroaromatic compounds. youtube.comyoutube.com The chlorine atoms at both the C-2 and C-7 positions of this compound can serve as electrophilic partners in these reactions.
Key cross-coupling reactions include:
Suzuki-Miyaura Coupling: This reaction pairs the halo-benzothiazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. youtube.comresearchgate.net This allows for the introduction of various aryl or vinyl groups at the C-2 and/or C-7 positions.
Sonogashira Coupling: This reaction couples the halo-benzothiazole with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to synthesize alkynyl-substituted benzothiazoles. nih.govyoutube.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the halo-benzothiazole and an amine (primary or secondary), providing an alternative route to amino-substituted derivatives that complements the SNAr pathway. youtube.com
The regioselectivity of these coupling reactions (i.e., whether the reaction occurs preferentially at C-2 or C-7) can often be controlled by tuning the catalyst, ligands, and reaction conditions. baranlab.org In many polyhalogenated heterocycles, the relative reactivity in cross-coupling reactions is influenced by factors such as bond dissociation energy and the electronic properties of the carbon atom. baranlab.org
Reactivity at the Thiazole Ring (C-2 Position)
While the C-2 position in this compound is halogenated, the reactivity of the unsubstituted C-2 position in the parent benzothiazole ring is noteworthy and provides context for potential transformations. The C-2 proton of benzothiazole is the most acidic, making this position susceptible to deprotonation and subsequent reaction with electrophiles. pharmacyjournal.in More advanced methods focus on the direct C-H functionalization of this site.
Palladium-catalyzed oxidative C-H/C-H cross-coupling reactions have been developed to directly couple the C-2 position of benzothiazoles with other heteroarenes, such as thiophenes and thiazoles. rsc.orgresearchgate.net This approach avoids the pre-functionalization (e.g., halogenation) of the benzothiazole ring. Additionally, the C-2 position can be functionalized through the formation of thiazol-2-yl-phosphonium intermediates, which then react with various nucleophiles. researchgate.net These methodologies highlight the synthetic potential of the C-2 position for building complex molecular architectures.
Electrophilic and Nucleophilic Attack at C-2
The C-2 position of the benzothiazole ring system is a key center for chemical reactivity. The nature of the attack, whether electrophilic or nucleophilic, is largely governed by the substituents on both the thiazole and benzene (B151609) rings.
Electrophilic Attack: The thiazole ring in benzothiazoles is generally resistant to electrophilic attack unless it is activated by electron-donating groups. ias.ac.inwikipedia.orgpharmaguideline.com The presence of two chlorine atoms and a strongly electron-withdrawing nitro group in this compound significantly deactivates the entire heterocyclic system towards electrophiles. Calculated π-electron densities in thiazole itself show that the C-5 position is the most likely site for electrophilic substitution, followed by the C-4 position. nih.gov However, in the case of this compound, the strong deactivating effects of the substituents make electrophilic attack at any position, including C-2, highly unfavorable under standard electrophilic substitution conditions.
Nucleophilic Attack: In contrast, the C-2 position of this compound is highly susceptible to nucleophilic attack. The chlorine atom at the C-2 position is an excellent leaving group, and its departure is facilitated by the electron-withdrawing nature of the fused benzene ring, the nitro group, and the thiazole nitrogen atom. This makes the C-2 carbon atom electrophilic and prone to attack by a wide range of nucleophiles. nih.gov
This reactivity is a hallmark of 2-halobenzothiazoles, which readily undergo nucleophilic aromatic substitution (SNAr) reactions. Common nucleophiles that can displace the C-2 chlorine include amines, alkoxides, and thiolates, leading to the formation of 2-amino, 2-alkoxy, and 2-thioether derivatives, respectively. For instance, the reaction of 2-chloro-4-nitrobenzothiazole with various aryl amines in ethanol can lead to the synthesis of corresponding 2-(arylamino)-4-nitrobenzothiazole derivatives. researchgate.net
The general mechanism for nucleophilic substitution at C-2 involves the formation of a Meisenheimer-like intermediate, where the nucleophile adds to the C-2 carbon, followed by the elimination of the chloride ion to restore the aromaticity of the thiazole ring. The stability of this intermediate is enhanced by the electron-withdrawing groups present on the benzothiazole scaffold.
Derivatization of the Thiazole Moiety
The thiazole moiety of this compound can be derivatized through various reactions, primarily leveraging the reactivity of the C-2 position and the nitrogen atom of the thiazole ring.
One of the most common derivatization strategies involves the nucleophilic substitution of the C-2 chlorine atom, as discussed previously. This allows for the introduction of a wide array of functional groups at this position, significantly altering the chemical and physical properties of the molecule. For example, reaction with different primary and secondary amines can generate a library of 2-aminobenzothiazole (B30445) derivatives. nih.gov Similarly, reaction with various alcohols in the presence of a base can yield a series of 2-alkoxybenzothiazoles.
N-alkylation of the thiazole ring is another potential pathway for derivatization. The nitrogen atom in the thiazole ring possesses a lone pair of electrons and can be alkylated using alkyl halides to form thiazolium salts. pharmaguideline.com These salts can then undergo further reactions.
Furthermore, the thiazole ring can participate in cycloaddition reactions, although this typically requires high temperatures due to the aromatic stability of the ring. wikipedia.org For instance, Diels-Alder reactions with alkynes can lead to the formation of pyridine (B92270) derivatives after the extrusion of sulfur. wikipedia.org
The synthesis of more complex heterocyclic systems can also be achieved through reactions involving the functional groups attached to the thiazole ring. For example, 2-aminobenzothiazole derivatives can serve as building blocks for the construction of fused heterocyclic systems like pyrimido[2,1-b]benzothiazoles through condensation reactions with β-dicarbonyl compounds. nih.gov
Ring-Opening and Rearrangement Reactions
Under certain conditions, the benzothiazole ring, particularly when activated by electron-withdrawing groups like a nitro group, can undergo ring-opening and rearrangement reactions. These transformations often proceed through the initial attack of a nucleophile.
The stability of the benzothiazole ring is compromised in the presence of strong bases, which can induce ring-opening. thieme-connect.de For nitro-substituted benzothiazoles, nucleophilic attack can lead to the cleavage of the thiazole ring. For example, the reaction of 6-nitrobenzothiazole (B29876) with methoxide ion has been shown to result in a ring-opening process. nih.gov This suggests that this compound could undergo similar transformations in the presence of potent nucleophiles.
The mechanism of such ring-opening reactions likely involves the nucleophilic addition to the C-2 carbon, followed by cleavage of the C-S or C-N bond within the thiazole ring. The presence of the nitro group is crucial as it stabilizes the negative charge developed during the reaction.
Rearrangement reactions of the benzothiazole skeleton itself are less common but can occur under specific synthetic conditions. More frequently, rearrangements are observed in substituents attached to the benzothiazole core. However, certain complex multi-ring systems containing a benzothiazole unit can undergo rearrangements involving the thiazole ring, often catalyzed by acids or bases.
Spectroscopic and Analytical Characterization Techniques for Substituted Benzothiazoles
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) in Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of benzothiazole (B30560) derivatives. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the positions of substituents on the benzothiazole core can be unequivocally assigned.
¹H NMR Spectroscopy is used to identify the number and environment of protons in a molecule. For substituted benzothiazoles, the aromatic region of the spectrum (typically δ 7.0-9.0 ppm) provides a wealth of information. The substitution pattern on the benzene (B151609) ring influences the chemical shifts and coupling patterns of the remaining protons. For a compound like 2,7-Dichloro-4-nitrobenzo[d]thiazole, one would expect to observe two signals in the aromatic region corresponding to the protons at the C5 and C6 positions. The presence of electron-withdrawing groups, such as the chloro and nitro groups, would likely shift these proton signals downfield.
¹³C NMR Spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts of the carbon atoms in the benzothiazole ring are sensitive to the nature and position of substituents. The carbons bearing the chloro and nitro groups would exhibit characteristic chemical shifts, and their positions could be confirmed using two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence).
While ¹⁹F NMR is not directly applicable to this compound, it is a powerful technique for fluorinated analogs. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent probe for structural analysis of fluorine-containing benzothiazoles.
To illustrate the data obtained from NMR spectroscopy, the following table presents typical ¹H NMR chemical shifts for related dichlorobenzothiazole compounds.
| Compound Name | Solvent | Chemical Shift (δ ppm) and Multiplicity |
| 2,7-Dichlorobenzothiazole | CDCl₃ | 7.39 (t, 1H), 7.58 (d, 1H), 7.82 (d, 1H) |
| 2,6-Dichlorobenzothiazole | CDCl₃ | 7.45 (dd, 1H), 7.78 (d, 1H), 7.90 (d, 1H) |
This interactive table provides representative ¹H NMR data for dichlorinated benzothiazoles, which can be used to infer the expected spectral characteristics of this compound.
Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
For this compound, the IR spectrum would be expected to show several key absorption bands:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.
C=N stretching: The carbon-nitrogen double bond of the thiazole (B1198619) ring usually appears in the 1650-1550 cm⁻¹ region.
NO₂ stretching: The nitro group is characterized by two strong absorption bands corresponding to asymmetric and symmetric stretching, typically found around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. rjpbcs.com
C-Cl stretching: The carbon-chlorine bonds would give rise to absorptions in the fingerprint region, generally between 800-600 cm⁻¹.
The following table provides representative IR absorption data for a related nitro-substituted benzothiazole derivative.
| Compound Name | Functional Group | Vibrational Frequency (cm⁻¹) |
| N-benzylidene-6-nitro[d]thiazol-2-amine | Aromatic C-H | 3072 |
| N=CH | 1644 | |
| NO₂ | 1328 |
This interactive table showcases characteristic IR frequencies for a nitro-substituted benzothiazole, which are useful for identifying functional groups in similar compounds like this compound. rjpbcs.com
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (249.07 g/mol ).
The isotopic pattern of the molecular ion peak would be characteristic of a compound containing two chlorine atoms, with the relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Electron impact (EI) mass spectrometry often leads to extensive fragmentation. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂) as a radical, leading to an [M-46]⁺ ion, or the loss of NO followed by CO. nih.govnih.gov The fragmentation of the benzothiazole ring itself can also occur, providing further structural clues.
The table below shows the expected molecular ion peaks for this compound based on its elemental composition.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]⁺ Peak (m/z) |
| This compound | C₇H₂Cl₂N₂O₂S | 249.07 | 248, 250, 252 |
This interactive table indicates the expected molecular ion peaks for this compound, considering the isotopic distribution of chlorine.
X-ray Crystallography for Precise Solid-State Structural Elucidation
The crystal structure would reveal the planarity of the benzothiazole ring system and the orientation of the chloro and nitro substituents. Intermolecular interactions, such as halogen bonding or π-π stacking, which influence the crystal packing, could also be identified. While a specific crystal structure for this compound is not publicly available, studies on other halogen-substituted benzothiazoles have shown their propensity to form well-defined crystal structures. acs.orgmdpi.com
The table below presents crystallographic data for a related halogen-substituted benzothiazole derivative to illustrate the type of information obtained from this technique.
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) |
| N-(1,3-Benzothiazol-2-yl)-4-fluorobenzenesulfonylhydrazide | Monoclinic | P2₁/c | 15.34 | 8.67 | 20.45 |
This interactive table provides example crystallographic data for a substituted benzothiazole, demonstrating the detailed structural information that can be obtained through X-ray crystallography. mdpi.com
Elemental Analysis (CHNS) for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. researchgate.net This analysis is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound (C₇H₂Cl₂N₂O₂S), the theoretically calculated elemental composition would be compared with the experimentally determined values. A close agreement between the theoretical and experimental percentages provides strong evidence for the proposed molecular formula.
The theoretical elemental composition for this compound is presented in the table below.
| Element | Symbol | Atomic Weight | Percentage (%) |
| Carbon | C | 12.01 | 33.75 |
| Hydrogen | H | 1.01 | 0.81 |
| Chlorine | Cl | 35.45 | 28.47 |
| Nitrogen | N | 14.01 | 11.24 |
| Oxygen | O | 16.00 | 12.84 |
| Sulfur | S | 32.07 | 12.89 |
This interactive table shows the theoretical elemental composition of this compound. Experimental verification of these percentages is essential for confirming the compound's identity and purity.
Following a comprehensive search for scholarly articles and data pertaining to "this compound," it has been determined that there are no specific computational and theoretical investigation records available in the public domain for this exact compound. Research and computational studies have been conducted on other benzothiazole derivatives, but the precise isomer requested in the prompt is not documented in the available scientific literature.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings, data tables, and specific analyses as requested in the outline for "this compound." Proceeding with the generation of such an article would require the fabrication of data and would not meet the standards of scientific accuracy.
Computational and Theoretical Investigations of Dichloro Nitrobenzo D Thiazoles
Molecular Modeling and Simulation Approaches.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a compound with its reactivity. While specific QSRR studies on 2,7-Dichloro-4-nitrobenzo[d]thiazole are not extensively documented in publicly available literature, the principles of QSRR can be applied to understand how structural modifications would influence its chemical behavior. These models are built upon molecular descriptors, which are numerical representations of a molecule's physicochemical properties.
A hypothetical QSRR model for a series of related dichloro-nitrobenzo[d]thiazoles could be developed to predict a specific reactivity parameter, such as the rate constant of a nucleophilic aromatic substitution reaction. The model would take the form of a mathematical equation where the reactivity is a function of various calculated descriptors.
Key Molecular Descriptors in QSRR:
Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment, and atomic charges. For this compound, the strong electron-withdrawing nature of the nitro group and the chlorine atoms would significantly lower the LUMO energy, making it more susceptible to nucleophilic attack.
Steric Descriptors: These describe the size and shape of the molecule. Molar volume and surface area are common steric descriptors that can influence the accessibility of the reactive sites to other reagents.
Topological Descriptors: These are numerical values derived from the graph representation of the molecule, indicating connectivity and branching.
The development of a QSRR model involves a statistical approach, often using multiple linear regression or machine learning algorithms, to establish a correlation between the descriptors and the observed reactivity. Such models are invaluable for predicting the reactivity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward compounds with desired properties.
Table 1: Hypothetical QSRR Data for Substituted Dichloro-nitrobenzo[d]thiazoles
| Compound | Substituent at C5 | ELUMO (eV) | Dipole Moment (Debye) | Predicted Log(k) |
| 1 | -H | -3.58 | 4.2 | -2.1 |
| 2 | -CH₃ | -3.52 | 4.5 | -2.3 |
| 3 | -OCH₃ | -3.49 | 4.8 | -2.5 |
| 4 | -CN | -3.75 | 5.5 | -1.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quantum Chemical Methods for Mechanistic Insights
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for gaining detailed insights into the reaction mechanisms involving complex organic molecules like this compound. scirp.orgscirp.org These computational techniques allow for the exploration of potential energy surfaces, the characterization of transition states, and the calculation of various molecular properties that govern reactivity. scirp.orgscirp.org
DFT calculations can be employed to elucidate the electronic structure of this compound. nih.govmdpi.com The distribution of electron density, for instance, can be visualized through the Molecular Electrostatic Potential (MEP) map. For this molecule, the MEP would likely show regions of high positive potential (electron deficiency) around the carbon atoms of the benzene (B151609) ring, particularly those influenced by the electron-withdrawing nitro and chloro groups, indicating sites susceptible to nucleophilic attack. Conversely, negative potential would be concentrated around the oxygen atoms of the nitro group and the nitrogen and sulfur atoms of the thiazole (B1198619) ring.
Frontier Molecular Orbital (FMO) theory is another key aspect of quantum chemical analysis. The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. sciencepub.net In the case of this compound, the LUMO would be expected to be delocalized over the benzothiazole (B30560) ring system, with significant contributions from the nitro group. A low LUMO energy would indicate a high electron affinity, making the molecule a good electrophile. sciencepub.net
By modeling the interaction of this compound with a nucleophile, quantum chemical methods can map out the entire reaction pathway. This includes identifying the structure and energy of any intermediates and, most importantly, the transition state. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility and rate. This level of mechanistic detail is often difficult to obtain through experimental means alone.
Table 2: Calculated Quantum Chemical Parameters for Benzothiazole Derivatives
| Parameter | Benzothiazole | 2-Methylbenzothiazole | 2-Aminobenzothiazole (B30445) |
| EHOMO (eV) | -6.54 | -6.27 | -5.54 |
| ELUMO (eV) | -0.98 | -0.85 | -0.56 |
| Energy Gap (ΔE) (eV) | 5.56 | 5.42 | 4.98 |
| Dipole Moment (Debye) | 1.52 | 1.89 | 2.45 |
Advanced Applications of 2,7 Dichloro 4 Nitrobenzo D Thiazole Scaffolds in Chemical Science
Role as Intermediates in Complex Organic Synthesis
The 2,7-dichloro-4-nitrobenzo[d]thiazole scaffold is a valuable intermediate in organic synthesis due to its multiple reactive sites. The chlorine atoms at the 2 and 7 positions and the nitro group at the 4 position can be selectively modified to build a wide array of more complex molecular architectures. The chlorine atoms are susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. smolecule.com
Furthermore, the nitro group is a key functional handle. It can be readily reduced to an amino group (2,7-dichloro-4-aminobenzo[d]thiazole), which serves as a versatile precursor for subsequent transformations. smolecule.com This amino group can undergo diazotization, acylation, or serve as a nucleophile in coupling reactions, paving the way for the synthesis of a broad spectrum of derivatives. The thiazole (B1198619) ring itself is a common structural motif in medicinal chemistry, and its derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. nih.govnih.govnih.gov The ability to use this compound as a starting point for creating libraries of such compounds underscores its importance in synthetic and medicinal chemistry programs. purkh.comresearchgate.net
Table 1: Key Reactions of this compound
| Reaction Type | Reagents & Conditions | Product Type |
|---|---|---|
| Nucleophilic Substitution | Sodium hydroxide (B78521) or potassium hydroxide in polar solvents | Substituted benzothiazoles |
| Nitro Group Reduction | Hydrogen gas with Palladium or Platinum catalyst | 2,7-dichloro-4-aminobenzo[d]thiazole |
| Oxidation | Potassium permanganate (B83412) or chromium trioxide | Higher oxidation state compounds |
This table is based on data from a general description of the compound's reactivity. smolecule.com
**6.2. Contributions to Materials Science
The unique electronic characteristics of the benzothiazole (B30560) core, modulated by the electron-withdrawing nitro and chloro substituents, make this scaffold a promising candidate for applications in materials science.
Thiazole-containing compounds, particularly fused systems like thiazolo[5,4-d]thiazoles and benzothiadiazoles, are of significant interest in the field of organic electronics. rsc.orgsemanticscholar.org These heterocyclic systems are often electron-deficient, a crucial property for developing n-type and ambipolar organic semiconductors used in organic thin-film transistors (OTFTs). nih.gov The rigid, planar structure of the benzothiazole unit facilitates efficient intermolecular π–π stacking, which is essential for charge transport in the solid state. rsc.org
While direct application of this compound as a semiconductor may not be extensively documented, its structural motifs are highly relevant. The electron-deficient nature imparted by the nitro group makes it an excellent building block for designing new semiconductor materials. nih.gov Synthetic modification of this scaffold allows for the tuning of energy levels (HOMO/LUMO) to match the requirements for efficient charge injection and transport in electronic devices. rsc.org
Benzothiazole derivatives are widely recognized for their fluorescent properties and are used as core structures in a variety of functional dyes and probes. researchgate.net The inherent aromatic and conjugated system of the benzothiazole ring is the basis for its fluorophoric nature. The photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift, can be finely tuned by introducing substituents onto the ring system. rsc.org
The nitro group on the this compound scaffold acts as a strong electron-withdrawing group, which can significantly influence the intramolecular charge transfer (ICT) characteristics of derived dyes, often leading to large Stokes shifts. rsc.orgresearchgate.net This property is highly desirable for fluorescent probes used in biological imaging to minimize self-quenching and background interference. rsc.org Derivatives of this scaffold can be designed to act as selective chemosensors or fluorescent probes for detecting specific ions, biomolecules like cysteine, or changes in physiological conditions. researchgate.netrsc.org For example, a related compound, 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), is a well-known reagent for fluorescently labeling thiols and amines in proteins. nih.gov
Applications in Agrochemical Research
The benzothiazole scaffold is an important structural component in the discovery and development of new agrochemicals. nih.govmdpi.com Compounds containing this heterocyclic system have demonstrated a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. mdpi.comresearchgate.net The stability of the benzothiazole ring and the numerous positions available for chemical modification make it an attractive framework for creating novel active ingredients for crop protection. mdpi.com
Research in this area has led to the development of commercial pesticides that incorporate the benzothiazole or related benzoxazole (B165842) structures. nih.govresearchgate.net These compounds can act on various biological targets in pests and weeds. For instance, some act as inhibitors of acetyl-coenzyme A carboxylase to control grasses, while others inhibit cell division in weeds. researchgate.net The fungicidal activity of certain benzothiazole derivatives involves disrupting processes like sporangia formation and germination in plant pathogens. researchgate.net The this compound molecule, with its defined substitution pattern, represents a valuable starting point for the synthesis and optimization of new agrochemical candidates.
Design and Synthesis of Chemical Tool Compounds
Beyond its direct applications, this compound serves as a foundational scaffold for creating "chemical tool compounds." These are molecules designed specifically for use in basic research to probe and understand biological processes. The reactivity of the chloro and nitro groups allows for the strategic attachment of linkers, reporter tags, or other functionalities.
A notable example of a similar scaffold being used as a chemical tool is 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). This electrophilic reagent is widely used to selectively modify and identify specific amino acid residues in proteins, such as cysteine sulfenic acid, a post-translational modification. nih.gov The reaction results in a fluorescently labeled protein, allowing for its detection and characterization. nih.gov Similarly, derivatives of this compound can be synthesized to create specific inhibitors, affinity probes, or fluorescent labels to study enzyme function, protein-protein interactions, and other cellular mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
